molecular formula C14H14N2O3 B12313771 rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide

rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide

Cat. No.: B12313771
M. Wt: 258.27 g/mol
InChI Key: NJNWBFHBWFBWNN-UHFFFAOYSA-N
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Description

rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[320]heptane-6-carboxamide is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic core through cyclization reactions, followed by the introduction of functional groups such as the benzyl and carboxamide groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects includes studies on its activity as an enzyme inhibitor or receptor modulator.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride
  • rac-(1R,4S,5S)-4-fluoro-N-phenylbicyclo[3.2.0]heptane-1-carboxamide

Uniqueness

rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[320]heptane-6-carboxamide stands out due to its specific functional groups and the unique arrangement of atoms within its bicyclic structure

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide

InChI

InChI=1S/C14H14N2O3/c15-12(17)9-6-10-11(9)14(19)16(13(10)18)7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H2,15,17)

InChI Key

NJNWBFHBWFBWNN-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C1C(=O)N)C(=O)N(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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